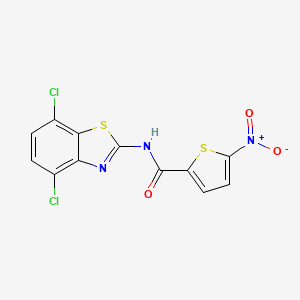

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 1,3-benzothiazole core substituted with chlorine atoms at positions 4 and 6. The 2-position of the benzothiazole is linked via a carboxamide group to a 5-nitrothiophene moiety. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl2N3O3S2/c13-5-1-2-6(14)10-9(5)15-12(22-10)16-11(18)7-3-4-8(21-7)17(19)20/h1-4H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWZONGIILIZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H7Cl2N3O2S

- SMILES Notation : Cc1c(S(=O)(=O)N)cc(c(c1Cl)Cl)C(=O)N

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular pathways involved in inflammation and cancer cell proliferation. Specifically, it has been shown to inhibit key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation in tumor cells .

Anti-Cancer Activity

A study evaluating the anti-cancer properties of benzothiazole derivatives found that compounds similar to this compound exhibited significant inhibition of cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The assessment utilized MTT assays to measure cell viability and flow cytometry for apoptosis analysis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A431 | 1.5 | AKT/ERK inhibition |

| Similar Benzothiazole Derivative | A549 | 2.0 | Apoptosis induction |

Anti-Inflammatory Activity

The compound's anti-inflammatory effects were evaluated through enzyme-linked immunosorbent assays (ELISA), measuring levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages. Results indicated a significant reduction in these cytokines upon treatment with the compound, suggesting its potential use in managing inflammatory conditions .

Case Studies and Research Findings

- Case Study on Cancer Cell Proliferation :

- Inflammatory Response Modulation :

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Effects

Dichloro-Substituted Benzothiazoles

The 4,7-dichloro substitution on the benzothiazole core is analogous to compounds reported by Baldaniya (2010), where N2(aryl)-N4,N6-bis(6,7-dichloro-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4,6-triamines demonstrated significant biological activity . The chlorine atoms likely enhance metabolic stability and intermolecular interactions, such as halogen bonding, which are critical in drug-receptor binding.

Nitrothiophene-Carboxamide Linkage

The 5-nitrothiophene-2-carboxamide moiety distinguishes the target compound from analogs in , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones. The nitro group on thiophene introduces strong electron-withdrawing effects, which may increase electrophilicity and influence redox behavior compared to sulfonyl or triazole substituents .

Physicochemical and Electrochemical Properties

Tautomerism and Spectroscopy

Compounds in exhibit tautomerism between thione and thiol forms, confirmed by IR and NMR spectroscopy (e.g., absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . The target compound’s carboxamide group may similarly influence tautomeric equilibria, though its nitro group could alter electron density and vibrational frequencies.

Electrochemical Behavior

highlights that 4,7-dichloro-substituted phenanthrolines undergo distinct redox processes influenced by substituents. For example, nucleophilic substitution with amines (e.g., pyrrolidine or carbazole) modulates their reduction potentials . The nitro group in the target compound’s thiophene moiety is expected to enhance oxidative stability, akin to nitroaromatic systems in other heterocycles.

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Table 2. Spectral Characteristics of Analogs vs. Target Compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : A two-step approach is typical:

Core formation : React 4,7-dichloro-1,3-benzothiazol-2-amine with chloroacetyl chloride in dioxane using triethylamine as a base (20–25°C). This forms the benzothiazole scaffold .

Coupling : Use nucleophilic acyl substitution to attach 5-nitrothiophene-2-carboxylic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere. Monitor via TLC and optimize solvent polarity (DMF/CH₂Cl₂) for yield improvement .

- Key parameters : Control temperature to avoid nitro-group decomposition and ensure anhydrous conditions.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodology :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Spectroscopy : Confirm via ¹H/¹³C NMR (e.g., benzothiazole C2 proton at δ 8.2–8.5 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 416.96 .

Q. What crystallographic techniques are suitable for resolving its 3D structure?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or SHELXL software. Key steps:

- Grow crystals via slow evaporation (solvent: DMSO/EtOH).

- Refinement with anisotropic displacement parameters; monitor Cl and S atom positions for accuracy .

Advanced Research Questions

Q. How do electronic effects of the 4,7-dichloro and 5-nitro substituents influence redox behavior?

- Methodology :

- Cyclic voltammetry : Perform in anhydrous DMF with 0.1 M TBAP as electrolyte. Observe reduction peaks for NO₂ (Ep ~ -0.8 V vs Ag/AgCl) and oxidation of benzothiazole (Ep ~ +1.2 V).

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to map HOMO-LUMO gaps. Compare with experimental data to explain substituent-induced electron withdrawal .

Q. What strategies mitigate competing side reactions during functionalization at the benzothiazole C2 position?

- Methodology :

- Protection-deprotection : Temporarily block the nitro group (e.g., via Pd/C-catalyzed hydrogenation to NH₂, then reoxidize post-functionalization).

- Directed metalation : Use LDA at -78°C to deprotonate the benzothiazole C2-H, followed by electrophilic quenching (e.g., alkyl halides) .

Q. How can computational modeling predict biological target interactions?

- Methodology :

- Molecular docking : Use AutoDock Vina with protein PDB IDs (e.g., kinase domains). Parameterize ligand charges via AM1-BCC.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Compare with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Data Contradiction Analysis

Q. How to resolve discrepancies between experimental and computational vibrational spectra?

- Root cause : Harmonic approximations in DFT neglect anharmonicity (e.g., overestimated NO₂ stretches).

- Resolution : Scale computed frequencies by 0.96–0.98 and compare with experimental FT-IR. Use solvent correction (SMD model) for polar protic environments .

Q. Why do crystallographic data sometimes conflict with solution-phase NMR geometries?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.